N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine
CAS No.: 68726-76-1
VCID: VC4935835
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.72
* For research use only. Not for human or veterinary use.
![N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine - 68726-76-1](/images/structure/VC4935835.png)
Description |
Structural RepresentationThe structural representation of the compound can be illustrated as follows:
SynthesisThe synthesis of N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine typically involves several steps:
The specific reaction conditions and reagents used can vary based on the synthetic route chosen. Biological ActivityResearch on N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine has indicated several potential biological activities:
Research Findings
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 68726-76-1 | ||||||||||||
Product Name | N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine | ||||||||||||
Molecular Formula | C12H15ClN2O | ||||||||||||
Molecular Weight | 238.72 | ||||||||||||
IUPAC Name | N-[1-[(4-chlorophenyl)methyl]piperidin-4-ylidene]hydroxylamine | ||||||||||||
Standard InChI | InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-15-7-5-12(14-16)6-8-15/h1-4,16H,5-9H2 | ||||||||||||
Standard InChIKey | HIKQQCHCHAFXGT-UHFFFAOYSA-N | ||||||||||||
SMILES | C1CN(CCC1=NO)CC2=CC=C(C=C2)Cl | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 12641825 | ||||||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume